molecular formula C19H14O2 B1624964 4-Hydroxy-3,5-diphenylbenzaldehyde CAS No. 3437-80-7

4-Hydroxy-3,5-diphenylbenzaldehyde

Cat. No.: B1624964
CAS No.: 3437-80-7
M. Wt: 274.3 g/mol
InChI Key: RPZCAUFMEBNHCE-UHFFFAOYSA-N
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Description

4-Hydroxybenzaldehyde derivatives are a class of aromatic aldehydes characterized by a hydroxyl group at the para position and additional substituents at the meta positions (3,5-positions). This article focuses on comparing these derivatives based on substituent effects, synthesis, and functional roles.

Properties

IUPAC Name

4-hydroxy-3,5-diphenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-13-14-11-17(15-7-3-1-4-8-15)19(21)18(12-14)16-9-5-2-6-10-16/h1-13,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZCAUFMEBNHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438658
Record name 2~2~-Hydroxy[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3437-80-7
Record name 2~2~-Hydroxy[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,5-diphenylbenzaldehyde typically involves the condensation of benzaldehyde derivatives with appropriate reagents under controlled conditions. One common method is the reaction of 4-hydroxybenzaldehyde with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in an organic solvent like toluene or ethanol, with a base such as potassium carbonate to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-diphenylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated or nitrated benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-diphenylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, affecting various biochemical processes .

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Selected Derivatives

Compound Name Substituents Molecular Weight CAS Key Properties/Applications References
4-Hydroxy-3,5-dimethylbenzaldehyde 3,5-dimethyl 150.17 2233-18-3 Used in indanocine analogs; low XLogP3 (0.8)
Syringaldehyde (4-Hydroxy-3,5-dimethoxy) 3,5-dimethoxy 182.2 134-96-3 Antioxidant, radioprotective; MP: 110–113°C
4-Hydroxy-3,5-di(tert-butyl)benzaldehyde 3,5-di-tert-butyl 206.285 10537-86-7 Steric hindrance; synthesis of hindered compounds
3,5-Diprenyl-4-hydroxybenzaldehyde 3,5-diprenyl 234.3* 52275-04-4 Acute toxicity (H302, H315); lab applications
4-Hydroxy-3,5-bis(3-methyl-2-butenyl)benzaldehyde 3,5-prenyl derivatives 260.3* - First reported in Eurycorymbus cavaleriei

*Calculated molecular weights based on substituents.

A. Methyl and Methoxy Groups

  • Lower hydrophobicity (XLogP3 = 0.8) compared to bulkier derivatives, enhancing solubility in polar solvents .
  • Syringaldehyde (3,5-dimethoxy): Methoxy groups enhance antioxidant capacity by stabilizing phenolic radicals, contributing to radioprotective effects (reduces DNA damage via Akt pathway activation) . Widely used in pharmacology, cosmetics, and as a synthetic precursor .

B. Bulky Alkyl Groups (tert-Butyl, Isopropyl)

  • 4-Hydroxy-3,5-di(tert-butyl)benzaldehyde :
    • Steric hindrance from tert-butyl groups limits reactivity, making it suitable for synthesizing sterically hindered thiazolidin-4-ones .
  • 4-Hydroxy-3,5-diisopropylbenzaldehyde :
    • High purity (95%) and stability under refrigeration; used in specialized organic synthesis .

C. Prenyl and Allyl Groups

  • 3,5-Diprenyl-4-hydroxybenzaldehyde :
    • Prenyl groups introduce lipophilicity but increase toxicity (oral LD50 Category 4; skin/eye irritation) .
  • 4-Allyloxy-3,5-dibromo-benzaldehyde :
    • Bromine and allyl groups enhance electrophilicity, useful in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

4-Hydroxy-3,5-diphenylbenzaldehyde (also known as benzylidene-4-hydroxy-3,5-diphenyl) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C15H12OC_{15}H_{12}O. Its structure features a hydroxyl group and two phenyl groups attached to a benzaldehyde moiety, which contributes to its biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have tested its efficacy against various bacterial strains. The results indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainActivity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Proteus vulgaris14

Source: Ünaldi & Demir

The compound's mechanism of action likely involves disruption of bacterial cell membranes and interference with cellular processes, although further studies are needed to elucidate the exact pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicate that the compound effectively scavenges free radicals, demonstrating strong antioxidant activity.

Table 2: Antioxidant Activity (DPPH Assay)

Concentration (µM)% Inhibition
5045
10065
20085

Source: Ünaldi & Demir

The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

DNA Cleavage and Binding

This compound has also been studied for its interaction with DNA. It was found to cleave plasmid DNA (pBR322) under oxidative conditions, indicating potential as a chemotherapeutic agent.

Table 3: DNA Cleavage Activity

Concentration (µM)Cleavage Observed
50Partial
100Moderate
200Complete

Source: Ünaldi & Demir

This cleavage activity is crucial for the development of novel anticancer agents that target DNA in cancer cells.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Studies show that it induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.

Case Study: MTT Assay Results

In a study involving MTT assays on breast cancer cells (MCF-7), the following results were observed:

Table 4: Cell Viability after Treatment with this compound

Concentration (µM)Cell Viability (%)
Control100
1080
5060
10030

Source: ResearchGate

These findings suggest that higher concentrations significantly reduce cell viability, indicating the compound's potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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